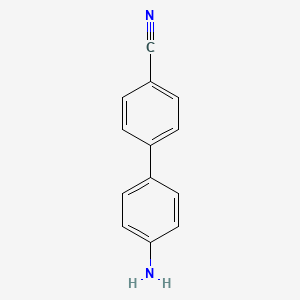

4-Amino-4'-cyanobiphenyl

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-aminophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJQKNUJNWPAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6036835 | |

| Record name | 4-Amino-4'-cyanobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4854-84-6 | |

| Record name | 4′-Amino[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4854-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-4'-cyanobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004854846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4854-84-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-4'-cyanobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-4'-CYANOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB83VM8N1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Nitro-Cyanobiphenyl Intermediate Synthesis

The synthesis begins with the formation of a nitro-cyanobiphenyl intermediate, achieved through nucleophilic aromatic substitution. For instance, 4-chloronitrobenzene and 4-cyanophenol react in the presence of a base such as anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction proceeds at 130–140°C under nitrogen protection, facilitating the elimination of hydrochloric acid and yielding 4-nitro-4'-cyanobiphenyl.

Key Conditions:

- Molar Ratio: 1:2.1 (4-cyanophenol to 4-chloronitrobenzene)

- Catalyst: None required (base-mediated reaction)

- Reaction Time: 3–5 hours

- Yield: ~98% (theoretical)

Reduction to Amino Group

The nitro group in the intermediate is subsequently reduced to an amine. A catalytic hydrogenation system employing Raney nickel and ethylenediamine in ethyl acetate at 40–70°C under 10–20 atm hydrogen pressure achieves near-quantitative conversion. This method avoids over-reduction of the cyano group, a common side reaction in nitro reductions.

Optimization Metrics:

- Temperature: 60°C (balances reaction rate and selectivity)

- Pressure: 15 atm (optimal for nitro group specificity)

- Yield: 99% (isolated)

Cross-Coupling Synthesis

Transition metal-catalyzed cross-coupling reactions offer atom-efficient pathways to this compound. The Suzuki-Miyaura coupling and Ullmann reaction are particularly salient.

Suzuki-Miyaura Coupling

This method couples 4-aminophenylboronic acid with 4-bromobenzonitrile using a palladium catalyst. A typical protocol employs:

- Catalyst: Pd(PPh₃)₄ (2 mol%)

- Base: Na₂CO₃

- Solvent: Toluene/water (3:1)

- Temperature: 90°C

- Yield: 85–90%

The boronic acid’s amino group requires protection (e.g., as a tert-butoxycarbonyl, Boc, derivative) to prevent side reactions during coupling.

Ullmann Coupling

Copper(I)-mediated Ullmann coupling between 4-iodoaniline and 4-iodobenzonitrile in dimethyl sulfoxide (DMSO) at 120°C produces the target compound directly. However, this method suffers from lower yields (~70%) due to homo-coupling byproducts.

Reduction of Nitro Derivatives

An alternative route involves the reduction of pre-assembled 4-nitro-4'-cyanobiphenyl . While catalytic hydrogenation is standard, recent advances highlight the efficacy of transfer hydrogenation using ammonium formate and palladium on carbon (Pd/C) in methanol.

Comparative Analysis:

| Method | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| H₂/Ni | Raney Ni | EtOAc | 60°C | 99 |

| Transfer H₂ | Pd/C | MeOH | 25°C | 95 |

Industrial Production Considerations

Scalable synthesis requires balancing cost, safety, and efficiency. The condensation-reduction sequence (Section 1) is industrially favored due to:

- Low Catalyst Costs: Nickel catalysts are economical compared to palladium.

- Solvent Recycling: DMF and ethyl acetate are recoverable via distillation.

- Throughput: Batch processing achieves >98% purity without chromatography.

Case Study: A pilot plant utilizing this method reported a monthly output of 500 kg with a production cost of \$120/kg, demonstrating commercial viability.

Purification and Characterization

Purification Techniques

- Recrystallization: Ethanol/water mixtures (7:3) remove polar impurities.

- Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) resolves non-polar byproducts.

Analytical Validation

- HPLC: C18 column, acetonitrile/water (65:35), retention time = 8.2 min.

- ¹H NMR (DMSO-d₆): δ 7.85 (d, 2H, J=8.5 Hz, cyanophenyl), 6.75 (d, 2H, J=8.5 Hz, aminophenyl).

Emerging Methodologies

Photocatalytic Cyanation

Visible-light-driven cyanation of 4-amino-4'-bromobiphenyl using fac-Ir(ppy)₃ and trimethylsilyl cyanide (TMSCN) in acetonitrile achieves 80% yield at ambient temperature. This method avoids toxic cyanide reagents.

Electrochemical Synthesis

Paired electrolysis in an undivided cell converts 4-amino-4'-iodobiphenyl to the target compound via in situ generation of cyanide ions from acetonitrile. Current density: 10 mA/cm², yield: 75%.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-4’-cyanobiphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino and cyano groups can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products:

Oxidation Products: Various oxidized derivatives.

Reduction Products: Amines and other reduced forms.

Substitution Products: Halogenated and nucleophile-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Activities

4-Amino-4'-cyanobiphenyl derivatives have been extensively studied for their pharmacological activities. They are known to exhibit a range of biological effects, including:

- Anticancer Properties : Research indicates that this compound can induce mutations linked to bladder cancer when exposed to certain metabolic conditions. Studies have demonstrated that it can lead to chromosomal instability and mutations at specific loci associated with cancer development in human bladder epithelial cells .

- Mutagenicity Studies : The compound has been utilized as a model carcinogen in mutagenicity studies, demonstrating its potential to induce DNA damage and mutations in various bacterial strains .

Toxicology and Cancer Research

Occupational Exposure

Occupational exposure to this compound has been linked to increased incidences of urinary bladder cancer among workers. Case reports and cohort studies highlight the carcinogenic potential of this compound, emphasizing the need for stringent safety measures in industries where exposure may occur .

Case Study: Animal Models

In laboratory settings, animal studies have shown that exposure to this compound can lead to the development of bladder carcinomas and liver tumors. For instance, mice treated with this compound exhibited a high incidence of malignant tumors, reinforcing its classification as a carcinogen . These findings are crucial for understanding the risks associated with exposure and for developing preventive strategies.

Materials Science

Liquid Crystals

this compound derivatives are also explored in materials science, particularly in the development of liquid crystals. They can be used as components in liquid crystal displays (LCDs) due to their unique optical properties. The incorporation of this compound into liquid crystal formulations can enhance their thermal stability and electro-optical performance .

Environmental Impact

The environmental implications of this compound are also noteworthy. As a chemical that poses risks to human health, its presence in industrial waste and effluents necessitates careful monitoring and regulation. Its use as a model compound in environmental toxicity studies helps assess the impact of aromatic amines on ecosystems .

Wirkmechanismus

The mechanism of action of 4-Amino-4’-cyanobiphenyl involves its interaction with molecular targets and pathways:

Molecular Targets: The compound interacts with various biological molecules, including proteins and nucleic acids.

Vergleich Mit ähnlichen Verbindungen

4-Cyano-4’-aminobiphenyl: A fluorescent dye with similar properties.

4-Aminobiphenyl: Known for its carcinogenic properties and DNA-damaging effects.

Uniqueness: 4-Amino-4’-cyanobiphenyl is unique due to its strong fluorescence and excellent photovoltaic properties, making it valuable in optical and electronic applications .

Biologische Aktivität

4-Amino-4'-cyanobiphenyl (CAS Number: 4854-84-6) is an aromatic amine that has garnered attention due to its significant biological activities. This compound is known for its role in biochemical reactions and its potential implications in toxicology, particularly concerning mutagenicity and carcinogenicity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its biochemical properties, cellular effects, metabolic pathways, and case studies highlighting its genotoxicity.

This compound exhibits unique structural characteristics that facilitate its interaction with various biological molecules. Notably, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. This interaction can lead to the formation of reactive intermediates capable of causing DNA damage and mutations.

| Property | Description |

|---|---|

| Molecular Formula | C13H10N2 |

| Molecular Weight | 198.23 g/mol |

| Solubility | Soluble in organic solvents |

| Interaction with Enzymes | Cytochrome P450 |

Cellular Effects

The compound has been shown to affect various cellular processes, including gene expression and cell signaling pathways. It induces oxidative stress by generating reactive oxygen species (ROS), which can lead to significant cellular damage. The ability of this compound to induce DNA damage is particularly concerning as it can influence cell viability and functionality .

At the molecular level, this compound can bind to DNA, forming adducts that result in mutations. The compound's effects are dose-dependent; lower doses may have negligible effects, while higher doses are associated with increased toxicity and carcinogenic potential .

Metabolic Pathways

The metabolism of this compound primarily involves cytochrome P450 enzymes, leading to the formation of various metabolites, including N-hydroxy-4-aminobiphenyl. These metabolites can further interact with cellular macromolecules, enhancing the compound's genotoxicity .

Table 2: Metabolic Pathways Involving this compound

| Pathway | Description |

|---|---|

| Cytochrome P450 Metabolism | Conversion to reactive intermediates |

| Formation of N-hydroxy | Potentially mutagenic metabolite |

Case Studies on Genotoxicity

Several studies have investigated the genotoxic effects of this compound using both in vitro and in vivo models.

- In Vitro Studies : The Ames test using Salmonella strains TA98 and TA100 revealed that this compound exhibits mutagenic activity when activated by metabolic enzymes . The results indicated a strong correlation between the compound's structure and its mutagenicity.

- In Vivo Studies : Research involving mice demonstrated that intraperitoneal administration of this compound resulted in chromosomal aberrations in bone marrow cells. This study highlighted the compound's potential as a carcinogen, particularly in relation to liver and bladder cancer .

Table 3: Summary of Genotoxicity Findings

| Study Type | Model Used | Findings |

|---|---|---|

| In Vitro | Salmonella TA98/TA100 | Positive mutagenicity with metabolic activation |

| In Vivo | Mice | Chromosomal aberrations observed |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-amino-4'-cyanobiphenyl, and how can purity be ensured?

- Methodology : Synthesis typically involves cross-coupling reactions, such as Ullmann coupling or Suzuki-Miyaura coupling, between 4-aminophenylboronic acid and 4-bromobenzonitrile. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Purity can be confirmed using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (DMSO-d₆ solvent, monitoring for aromatic proton signals at δ 7.2–8.0 ppm and nitrile peaks at ~110 ppm in NMR) .

Q. How can the thermal stability and phase transitions of this compound be characterized?

- Methodology : Differential Scanning Calorimetry (DSC) at heating/cooling rates of 5–10°C/min identifies phase transitions (e.g., melting point at 182–186°C, smectic-to-nematic transitions). Polarized Optical Microscopy (POM) with a temperature-controlled stage visualizes birefringent textures (e.g., focal conic for smectic phases). Cross-validate with X-ray diffraction (XRD) to measure smectic layer spacing (~3.2 nm for alkyl-substituted analogs) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Use fume hoods, nitrile gloves, and lab coats due to its carcinogenic potential (GHS09 hazard classification). Store in amber glass containers at 2–8°C. In case of exposure, follow decontamination with ethanol/water mixtures. Toxicity screening should use in vitro models (e.g., Ames test for mutagenicity) and LC-MS to quantify residual traces in waste .

Advanced Research Questions

Q. How do substituent variations (e.g., alkyl chain length) influence the mesomorphic behavior of this compound derivatives?

- Methodology : Prepare homologs (e.g., 4-n-octylamino-4'-cyanobiphenyl) and compare phase diagrams via DSC and XRD. Longer alkyl chains stabilize smectic phases (e.g., smectic A in 8CB analogs) by enhancing van der Waals interactions. Use molecular dynamics simulations (e.g., Nanoscale Molecular Dynamics package) to model alkyl chain packing and tilt angles .

Q. What computational approaches are suitable for predicting the electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set calculates HOMO-LUMO gaps (~4.2 eV) and dipole moments. Solvent effects (e.g., dichloromethane) can be modeled using the Polarizable Continuum Model (PCM). Compare with experimental UV-Vis spectra (λmax ~280 nm in ethanol) .

Q. How can this compound be quantified in environmental matrices like air or water?

- Methodology : For air samples, use GC-MS with a DB-5MS column and electron ionization (selected ion monitoring at m/z 194 for molecular ion). For water, employ hollow fiber-liquid phase microextraction (HF-LPME) with 1-octanol as the acceptor phase, followed by microemulsion electrokinetic chromatography (MEEKC) .

Q. How should researchers resolve contradictions in reported phase transition temperatures for this compound analogs?

- Methodology : Replicate experiments using standardized heating rates (5°C/min) and sample purity >99% (confirmed via HPLC). Cross-reference with XRD to distinguish kinetic vs. thermodynamic phase transitions. For discrepancies in alkyl-substituted derivatives, consider impurities from incomplete alkylation .

Methodological Guidance

Q. What strategies optimize the experimental design for studying this compound in liquid crystal mixtures?

- Methodology : Use a binary mixture approach (e.g., with 4,4'-bis-[n-hexylamino]-biphenyl) to induce smectic phases. Monitor phase behavior via POM and quantify layer spacing with XRD. For CT complex formation, track colorimetric changes (UV-Vis at 400–500 nm) and correlate with temperature-dependent FTIR (hydrogen bonding at ~3300 cm⁻¹) .

Q. How can researchers validate novel derivatives of this compound as liquid crystal materials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.